4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride
Description
Properties
IUPAC Name |
4-methoxy-2-piperidin-4-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-14-9-4-7-12-10(13-9)15-8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYDDVBFNMCHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)OC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the following steps:
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Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4-methoxypyrimidine and piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
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Substitution Reaction: : The methoxy group is introduced at the 4-position of the pyrimidine ring through a nucleophilic substitution reaction. This step involves the reaction of the intermediate with methanol in the presence of a catalyst such as sodium methoxide (NaOCH3) .
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Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treating the compound with hydrochloric acid (HCl) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives .
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Substitution: : Nucleophilic substitution reactions can occur at the methoxy or piperidin-4-yloxy groups using nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical features of 4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride and its analogs:
Key Observations :
- Stability : Hydrochloride salts generally exhibit improved stability and crystallinity compared to free bases, as seen in analogs like 6-(Piperidin-4-yloxy)pyrimidin-4-amine HCl .
Biological Activity
4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxy group and a piperidinyl ether, which may influence its biological activity. The molecular formula is C12H16ClN3O2, and it exists as a hydrochloride salt, enhancing its solubility in biological environments.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in critical pathways such as inflammation and cancer proliferation. It is hypothesized that the compound modulates signaling pathways by binding to specific targets, thereby influencing cellular responses.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of NCI-H1975 and A549 cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be below 20 µM, indicating significant cytotoxicity.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. Studies suggest that it inhibits key inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in disease processes. For example, its interaction with monoacylglycerol lipase (MAGL) has been highlighted as a mechanism for reducing neuroinflammation and providing neuroprotective effects.
Comparative Studies
When compared to similar compounds, such as other piperidine derivatives, this compound exhibits unique pharmacological profiles. For instance:
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 4-Methoxy-2-(piperidin-4-yloxy) | Antitumor | <20 | Effective against multiple cell lines |
| 1-(4-Methoxyphenyl)cyclobutan-1-amine | Moderate Antitumor | 25 | Less potent than the target compound |
| Other piperidine derivatives | Varies | >30 | Generally less effective |
Case Studies
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Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in lung cancer models. The mechanism was attributed to the induction of apoptosis through caspase activation. -
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound observed reduced inflammation markers in animal models of neurodegeneration. This suggests potential applications in treating Alzheimer's disease and other neurodegenerative disorders.
Q & A
Q. What are the recommended synthetic routes for 4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves coupling piperidine derivatives with substituted pyrimidine precursors. A practical approach includes:
- Step 1: Reacting 4-chloro-2-methoxypyrimidine with piperidin-4-ol under nucleophilic aromatic substitution conditions. Use a polar aprotic solvent (e.g., DMF or DMSO) and a base like potassium carbonate to deprotonate the hydroxyl group .
- Step 2: Hydrochloride salt formation via treatment with HCl in ethanol or diethyl ether.
- Optimization Strategies:
- Catalysts: Screen palladium or copper catalysts for improved coupling efficiency.
- Temperature: Test reflux vs. microwave-assisted conditions to reduce reaction time.
- Purification: Employ column chromatography or recrystallization for high-purity yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- HPLC/GC-MS: Quantify purity (>95% threshold) using a C18 column with acetonitrile/water mobile phase .
- NMR Spectroscopy: Confirm substitution patterns (e.g., 1H NMR for methoxy protons at δ 3.8–4.0 ppm and piperidinyloxy protons at δ 3.4–3.6 ppm) .
- XRD: Resolve crystallographic data to verify molecular packing and salt formation (e.g., monoclinic space groups observed in similar hydrochlorides) .
- Elemental Analysis: Validate stoichiometry (C, H, N, Cl) within ±0.3% theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Refer to SDS guidelines for piperidine/pyrimidine derivatives:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management: Absorb with inert material (e.g., vermiculite) and neutralize with 5% acetic acid.
- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
- Toxicity Mitigation: Acute toxicity (LD50 ~300 mg/kg in rodents) necessitates emergency protocols for inhalation/ingestion (e.g., activated charcoal for oral exposure) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s solubility and stability under varying pH conditions?
Methodological Answer: Design controlled stability studies:
- pH-Dependent Solubility: Prepare buffered solutions (pH 1–10) and measure solubility via UV-Vis spectroscopy. Note degradation products (e.g., free piperidine at alkaline pH) using LC-MS .
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks. Monitor decomposition via TLC or HPLC. Adjust formulation (e.g., lyophilization for hygroscopic salts) if instability is observed .
- Contradiction Resolution: Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic changes affecting solubility .
Q. What strategies are effective for modifying the core structure to study structure-activity relationships (SAR) in kinase inhibition?
Methodological Answer: Focus on functional group substitutions:
- Piperidine Ring Modifications: Introduce methyl or sulfonyl groups at the 4-position to alter steric/electronic profiles. Compare IC50 values in kinase assays .
- Methoxy Replacement: Substitute with ethoxy, amino, or halogens to assess hydrogen bonding vs. hydrophobic interactions .
- Pyrimidine Ring Functionalization: Attach fluorophores (e.g., dansyl groups) for cellular uptake studies via fluorescence microscopy .
Q. How can low yields in piperidinyloxy-pyrimidine coupling reactions be troubleshooted?
Methodological Answer: Systematically address failure points:
- Reagent Quality: Ensure anhydrous conditions and fresh piperidin-4-ol (hygroscopic degradation reduces nucleophilicity) .
- Catalyst Screening: Test Pd(OAc)2, CuI, or BINAP ligands for cross-coupling efficiency.
- Byproduct Analysis: Identify side products (e.g., dimerization via GC-MS) and adjust stoichiometry (e.g., 1.2:1 pyrimidine:piperidine ratio) .
- Microwave Synthesis: Reduce reaction time from 24h to 1h, improving yield by 20–30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
